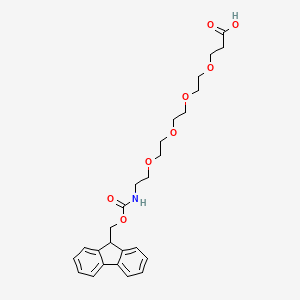

Ácido 1-(9H-fluoren-9-il)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Síntesis de Péptidos en Fase Sólida (SPPS)

Fmoc-N-amido-PEG4-ácido: es ampliamente utilizado en SPPS como un grupo protector de amino sensible a las bases . El grupo Fmoc se puede eliminar en condiciones básicas suaves, revelando una amina libre que se puede utilizar para la posterior elongación de la cadena peptídica. El papel de este compuesto es crucial en la síntesis de péptidos complejos para fines terapéuticos y de investigación.

Descubrimiento de fármacos

En el descubrimiento de fármacos, Fmoc-N-amido-PEG4-ácido sirve como un conector en el diseño de conjugados de fármaco-anticuerpo (ADC) . El ácido carboxílico terminal forma un enlace amida estable con los grupos amino primarios de los anticuerpos, mientras que el espaciador PEG aumenta la solubilidad y la estabilidad, mejorando las propiedades farmacocinéticas del fármaco.

Quimeras de Dirigidos a Proteolisis (PROTACs)

Este compuesto también es instrumental en la síntesis de PROTACs, que son moléculas diseñadas para degradar proteínas específicas dentro de las células . El conector PEG mejora la solubilidad y la permeabilidad de los PROTACs, facilitando su entrada a las células y asegurando su interacción efectiva con las proteínas diana.

Electroforesis capilar

Fmoc-N-amido-PEG4-ácido: se utiliza en la electroforesis capilar como un reactivo para la derivatización precolumna de aminas, lo que permite su posterior análisis por cromatografía líquida de alta resolución (HPLC) con detección fluorescente . Esta aplicación es esencial para la cuantificación precisa de aminas en diversas muestras biológicas.

Bioconjugación

El ácido carboxílico terminal del compuesto reacciona con los grupos amino primarios para formar enlaces amida estables, una reacción que se utiliza comúnmente en las técnicas de bioconjugación . Esta propiedad se explota para unir biomoléculas a superficies u otras moléculas, lo que permite la creación de bioconjugados complejos para investigación o uso terapéutico.

Imágenes biomédicas y biosensores

Debido a su excelente biocompatibilidad, Fmoc-N-amido-PEG4-ácido se utiliza con frecuencia en la construcción de agentes de imágenes biomédicas y biosensores . El espaciador PEG puede unir moléculas biológicamente activas a agentes de imagen, alterando su solubilidad, estabilidad y actividad biológica, lo que es fundamental para las técnicas de imagen no invasivas.

Mecanismo De Acción

Target of Action

It’s known that fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis for the temporary protection of amine groups .

Mode of Action

The Fmoc group in Fmoc-N-amido-PEG4-acid plays a crucial role in peptide synthesis. It protects the amine group during the synthesis process and can be removed under mildly basic conditions, allowing for the continuation of the peptide chain . The PEG4-acid part of the molecule is a polyethylene glycol (PEG) spacer, which can increase the solubility and stability of the peptide .

Biochemical Pathways

It’s known that fmoc-protected amino acids are used in the solid-phase peptide synthesis (spps), a process that involves the sequential addition of amino acids to a growing peptide chain .

Pharmacokinetics

Pegylation (the addition of peg groups) is known to improve the pharmacokinetic properties of peptides and proteins, including increased solubility, stability, and half-life, and reduced immunogenicity .

Result of Action

The primary result of the action of Fmoc-N-amido-PEG4-acid is the successful synthesis of peptides with improved properties. The Fmoc group allows for the stepwise construction of the peptide, while the PEG4-acid group enhances the peptide’s solubility and stability .

Action Environment

The action of Fmoc-N-amido-PEG4-acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of Fmoc deprotection and peptide bond formation . The stability of the compound itself can also be affected by factors such as temperature and pH .

Análisis Bioquímico

Biochemical Properties

Fmoc-N-amido-PEG4-acid plays a significant role in biochemical reactions. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Molecular Mechanism

Fmoc-N-amido-PEG4-acid exerts its effects at the molecular level through various mechanisms. For instance, it is used as a cleavable ADC linker for antibody-drug conjugates (ADCs) and as a PEG-based PROTAC linker for the synthesis of PROTACs .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO8/c28-25(29)9-11-31-13-15-33-17-18-34-16-14-32-12-10-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHRPLKTAAVHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.